![molecular formula C16H14N4 B12883069 6-Quinolinamine, 5-[(4-methylphenyl)azo]- CAS No. 41554-67-0](/img/structure/B12883069.png)
6-Quinolinamine, 5-[(4-methylphenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Tolyldiazenyl)quinolin-6-amine is a quinoline derivative characterized by the presence of a p-tolyldiazenyl group at the 5-position and an amine group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
The synthesis of 5-(p-Tolyldiazenyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the diazotization of p-toluidine followed by coupling with 6-aminoquinoline. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of 6-aminoquinoline in an alkaline medium .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
化学反応の分析
5-(p-Tolyldiazenyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学的研究の応用
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in anticancer research, with studies indicating its potential to inhibit the growth of cancer cells.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-(p-Tolyldiazenyl)quinolin-6-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of specific signaling pathways .
類似化合物との比較
5-(p-Tolyldiazenyl)quinolin-6-amine can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of antimalarial drugs.
8-Hydroxyquinoline: Exhibits antifungal and antibacterial activities.
The uniqueness of 5-(p-Tolyldiazenyl)quinolin-6-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
CAS番号 |
41554-67-0 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
5-[(4-methylphenyl)diazenyl]quinolin-6-amine |
InChI |
InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-16-13-3-2-10-18-15(13)9-8-14(16)17/h2-10H,17H2,1H3 |
InChIキー |
CAZZEYJUPDZVIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


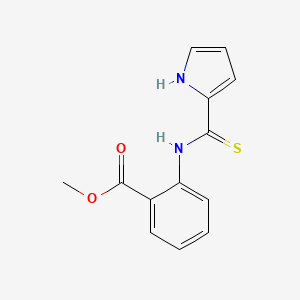
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
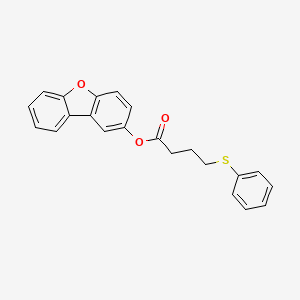
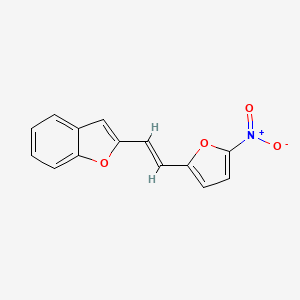


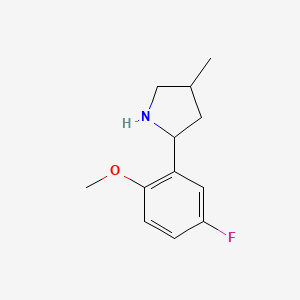
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
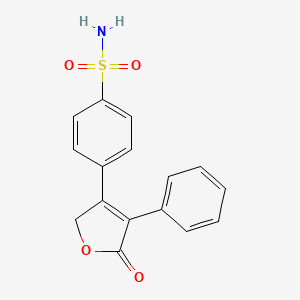
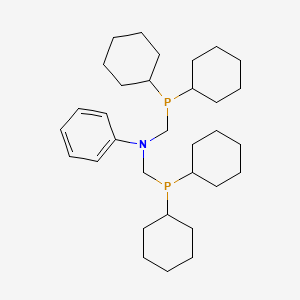
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
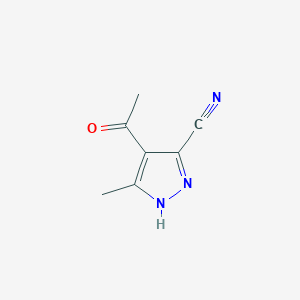
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

